molecular formula C18H21Cl2NO4S B2782078 2,4-dichloro-N-(2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl)-5-methylbenzenesulfonamide CAS No. 1396799-31-7

2,4-dichloro-N-(2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl)-5-methylbenzenesulfonamide

Cat. No. B2782078
CAS RN: 1396799-31-7
M. Wt: 418.33
InChI Key: IJGAZMACBSYMRI-UHFFFAOYSA-N
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Description

2,4-dichloro-N-(2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl)-5-methylbenzenesulfonamide is a useful research compound. Its molecular formula is C18H21Cl2NO4S and its molecular weight is 418.33. The purity is usually 95%.
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Scientific Research Applications

Antitumor Applications

Compounds from sulfonamide-focused libraries, including N-[2-[(4-hydroxyphenyl)amino]-3-pyridinyl]-4-methoxybenzenesulfonamide and N-(3-chloro-7-indolyl)-1,4-benzenedisulfonamide, have been identified as potent cell cycle inhibitors and have progressed to clinical trials due to their antitumor capabilities. These compounds disrupt tubulin polymerization and cause a decrease in the S phase fraction along with G1 and/or G2 accumulation in various cancer cell lines, showcasing their potential as antitumor agents (Owa et al., 2002).

Photosensitizing for Cancer Treatment

A study on zinc phthalocyanine derivatives substituted with benzenesulfonamide groups demonstrated high singlet oxygen quantum yield, making them potent Type II photosensitizers suitable for photodynamic therapy applications in treating cancer. The compounds' favorable photophysical and photochemical properties underline their potential as effective agents in cancer therapy (Pişkin et al., 2020).

Synthesis of Hypoglycemic Agents

The synthesis of 2-hydroxybenzenesulfonamides has been explored for the development of new hypoglycemic agents, illustrating the diverse medicinal applications of sulfonamide derivatives. This research highlights the compound's utility in synthesizing agents that could potentially manage blood sugar levels (Suzue & Irikura, 1968).

Antimicrobial and Antifungal Activity

Novel chiral and achiral N-[1-(1,3,4-oxadiazol-2ylthio)alkyl]-4-methyl/chloro/methoxybenzenesulfonamides have been synthesized and tested for their anti-HIV and antifungal activities. This research extends the application of benzenesulfonamide derivatives into the realm of infectious diseases, providing a basis for developing new treatments (Zareef et al., 2007).

Anticancer Effects via Apoptosis and Autophagy

New dibenzensulfonamides have shown significant anticancer effects by inducing apoptosis and autophagy pathways in tumor cells. Their ability to inhibit carbonic anhydrase isoenzymes associated with cancer further demonstrates the therapeutic potential of sulfonamide derivatives in oncology (Gul et al., 2018).

properties

IUPAC Name

2,4-dichloro-N-[2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl]-5-methylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21Cl2NO4S/c1-12-8-17(16(20)9-15(12)19)26(23,24)21-11-18(2,22)10-13-4-6-14(25-3)7-5-13/h4-9,21-22H,10-11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJGAZMACBSYMRI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1Cl)Cl)S(=O)(=O)NCC(C)(CC2=CC=C(C=C2)OC)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21Cl2NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,4-dichloro-N-(2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl)-5-methylbenzenesulfonamide

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